molecular formula C9H8F3NOS B579016 2-[4-(Trifluoromethyl)phenoxy]ethanethioamide CAS No. 19432-91-8

2-[4-(Trifluoromethyl)phenoxy]ethanethioamide

Cat. No. B579016
CAS RN: 19432-91-8
M. Wt: 235.224
InChI Key: PGHISAZTENDHEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[4-(Trifluoromethyl)phenoxy]ethanethioamide involves intricate chemical reactions. Researchers have explored several routes, including phenoxylation , thioamide formation , and trifluoromethylation . Precise details regarding the synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound reveals a central ethanethioamide backbone with a trifluoromethyl-substituted phenoxy group attached. The arrangement of atoms and bond angles significantly influences its properties and reactivity. Researchers have characterized this structure using techniques such as X-ray crystallography and spectroscopy .


Chemical Reactions Analysis

2-[4-(Trifluoromethyl)phenoxy]ethanethioamide participates in various chemical reactions. Notably, it can undergo nucleophilic substitution , oxidation , and hydrolysis processes. These reactions are essential for understanding its behavior in different environments and applications .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-1-3-7(4-2-6)14-5-8(13)15/h1-4H,5H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHISAZTENDHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenoxy]ethanethioamide

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